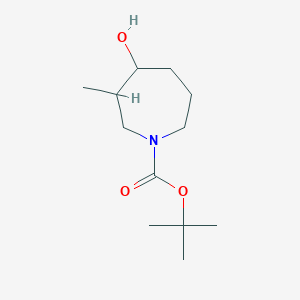

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” is a chemical compound with the molecular formula C12H23NO3 and a molecular weight of 229.32 . It is also known by its CAS Number 1823857-10-8 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate” include a predicted density of 1.045±0.06 g/cm3 and a predicted boiling point of 319.7±35.0 °C . The melting point, MSDS, and flash point are not available .Scientific Research Applications

Synthesis of Rho–Kinase Inhibitors

The practical synthesis of tert-butyl derivatives, such as (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, serves as a key intermediate in the production of Rho–kinase inhibitors, specifically K-115. This synthesis involves intramolecular cyclization, demonstrating the compound's critical role in facilitating large-scale production of therapeutically relevant molecules (Gomi et al., 2012).

Metabolism Studies

Although directly related studies on tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate are scarce, research on structurally related compounds, such as 3,5-di-tert.-butyl-4-hydroxytoluene (BHT), provides insights into metabolic pathways and potential environmental persistence, highlighting the importance of understanding the biochemical and ecological impacts of such chemicals (Daniel et al., 1968).

Antagonists of Muscarinic Receptors

Compounds structurally related to tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate have been synthesized and evaluated as potentially selective antagonists of muscarinic (M3) receptors. Such research underlines the compound's relevance in the development of new therapeutic agents targeting specific receptor subtypes (Bradshaw et al., 2008).

Chiral Separation Techniques

The isolation and characterization of enantiomerically pure derivatives, such as (S)-(+)-tert-Butyl-3-hydroxyazepane-1-carboxylate, using chiral supercritical fluid chromatography (SFC), illustrate the compound's significance in enantioselective syntheses and the importance of chiral purity in chemical research (Carry et al., 2013).

Asymmetric Synthesis of Amines

The use of N-tert-Butanesulfinyl intermediates in the asymmetric synthesis of amines showcases the versatility of tert-butyl derivatives in synthesizing a wide array of enantioenriched amines, highlighting their utility in the preparation of complex molecules with high chiral purity (Ellman et al., 2002).

properties

IUPAC Name |

tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-9-8-13(7-5-6-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPZXOOWHMYXGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCC1O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-hydroxy-3-methylazepane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-9-(tert-Butoxycarbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/no-structure.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]propanamide](/img/structure/B2854032.png)

![N-(2-fluorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2854034.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide](/img/structure/B2854040.png)

![8-Oxo-N-[4-(2-oxoazetidin-1-yl)phenyl]-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B2854043.png)

![4-Chloro-2-({[1-(4-methoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2854046.png)

![5-isopropyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2854047.png)

![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)